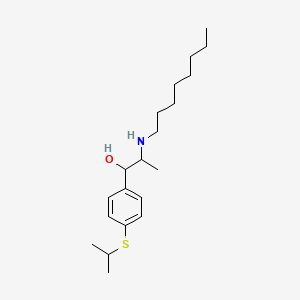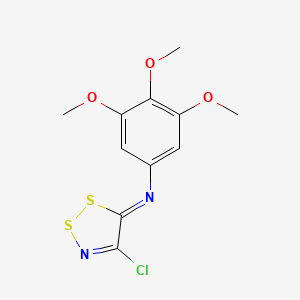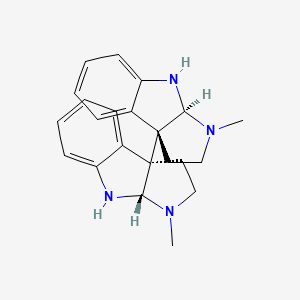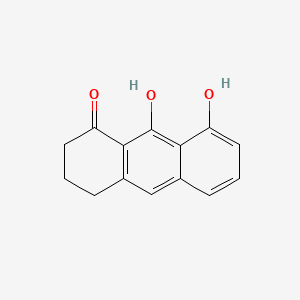
3,4-Dihydro-8,9-dihydroxy-1(2H)-anthracenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-8,9-dihydroxy-1(2H)-anthracenone is an anthracenone.
Applications De Recherche Scientifique
UV Synchrotron Radiation Linear Dichroism Spectroscopy
A study on the UV absorption of anthralin (a drug related to 3,4-Dihydro-8,9-dihydroxy-1(2H)-anthracenone) by Nguyen et al. (2019) employed synchrotron radiation linear dichroism (SRLD) spectroscopy. This method revealed insights into the drug's electronic transitions and supported the interpretation of its anomalous fluorescence due to barrier-less excited state intramolecular proton transfer (Nguyen et al., 2019).
Inhibition of Keratinocyte Growth and Enzyme Activity
Müller, Huang, and Wiegrebe (1996) synthesized 1,8-dihydroxy-9(10H)-anthracenones with sulfur-linked substituents and evaluated their inhibitory effects on keratinocyte cell growth and enzyme activity. These compounds showed potent antiproliferative actions and enzyme inhibition, comparable to the antipsoriatic drug anthralin (Müller et al., 1996).
Synthesis and Structural Studies
Prinz et al. (1996) conducted studies on the synthesis of various anthracenones, including 1,8-dimethoxyanthracenone and 4,5-dihydroxy-9(10H)-anthracenone, providing insights into their molecular structures and potential applications in biological studies (Prinz et al., 1996).
Novel Carboxylic and Hydroxamic Acids
A study by Müller and Prinz (1997) described the synthesis of carboxylic and hydroxamic acids based on 1,8-dihydroxy-9(10H)-anthracenone. These compounds exhibited promising inhibitory activities against 5-lipoxygenase and antiproliferative actions, with reduced prooxidant properties compared to anthralin (Müller & Prinz, 1997).
Decomposition Studies
Huang, Mayer, and Wiegrebe (1994) focused on the decomposition of dithranol derivatives, including 10-Phenylthio-dithranol, a compound related to 3,4-Dihydro-8,9-dihydroxy-1(2H)-anthracenone. This research offers valuable insights into the stability and degradation of such compounds (Huang et al., 1994).
Natural Occurrence in Plants
The study by Dagne et al. (1996) reported the isolation of new dihydroanthracenones from Gasteria bicolor, contributing to the understanding of naturally occurring anthracenones and their potential applications (Dagne et al., 1996).
Diels-Alder Reactions
Minuti et al. (1998) described a high-yielding route to 3,4-dihydro-1-(2H)-anthracenone based on Diels-Alder reactions, demonstrating an efficient synthetic approach to this and related compounds (Minuti et al., 1998).
Propriétés
Numéro CAS |
10183-94-5 |
|---|---|
Nom du produit |
3,4-Dihydro-8,9-dihydroxy-1(2H)-anthracenone |
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
8,9-dihydroxy-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C14H12O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1,3,5,7,15,17H,2,4,6H2 |
Clé InChI |
IFADZYPDPVTFAT-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=O)C1)C(=C3C(=C2)C=CC=C3O)O |
SMILES canonique |
C1CC2=C(C(=O)C1)C(=C3C(=C2)C=CC=C3O)O |
Autres numéros CAS |
10183-94-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



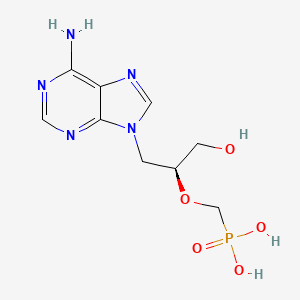
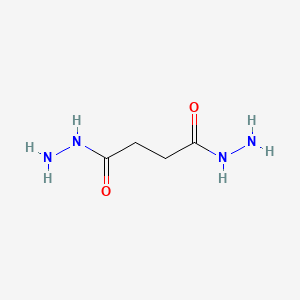
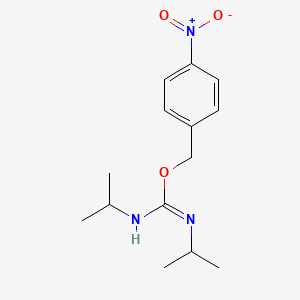
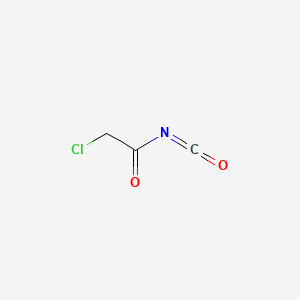
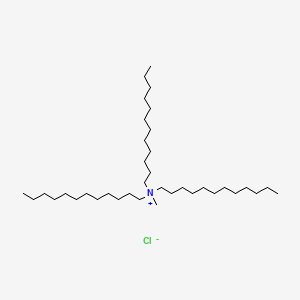


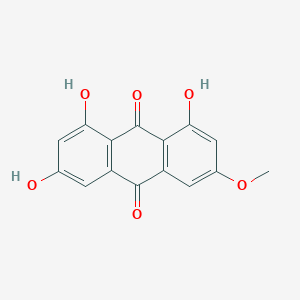
![3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1196294.png)
![6-Amino-4-(2,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1196295.png)
